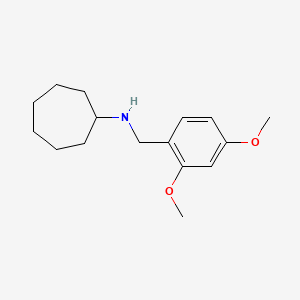

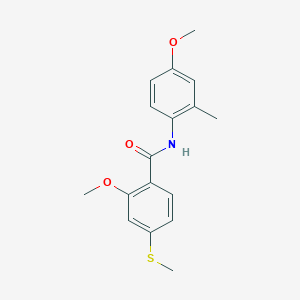

N-(2,4-dimethoxybenzyl)cycloheptanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethoxybenzyl)cycloheptanamine, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to fentanyl and has been found to have a high affinity for the μ-opioid receptor.

Mechanism of Action

N-(2,4-dimethoxybenzyl)cycloheptanamine exerts its analgesic effects by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates a series of downstream signaling pathways that ultimately lead to the inhibition of pain transmission. N-(2,4-dimethoxybenzyl)cycloheptanamine also has some affinity for the δ-opioid receptor, although its activity at this receptor is much weaker than at the μ-opioid receptor.

Biochemical and Physiological Effects:

In addition to its analgesic effects, N-(2,4-dimethoxybenzyl)cycloheptanamine has been found to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and hypothermia. N-(2,4-dimethoxybenzyl)cycloheptanamine has also been found to have some antitussive properties, although its efficacy in this regard is relatively weak.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)cycloheptanamine has several advantages as a research tool. It is a highly potent and selective μ-opioid receptor agonist, which makes it useful for investigating the role of this receptor in pain transmission. N-(2,4-dimethoxybenzyl)cycloheptanamine is also relatively easy to synthesize, which makes it more accessible than some other opioid analgesics.

However, N-(2,4-dimethoxybenzyl)cycloheptanamine also has several limitations. It has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to use in certain types of experiments. Additionally, N-(2,4-dimethoxybenzyl)cycloheptanamine has been found to produce respiratory depression and other side effects at high doses, which can limit its usefulness in some contexts.

Future Directions

There are several areas of future research that could be pursued with respect to N-(2,4-dimethoxybenzyl)cycloheptanamine. One potential direction is to investigate the potential of N-(2,4-dimethoxybenzyl)cycloheptanamine as a treatment for pain. Another area of interest is the development of new analogs of N-(2,4-dimethoxybenzyl)cycloheptanamine that may have improved pharmacological properties. Finally, there is also interest in using N-(2,4-dimethoxybenzyl)cycloheptanamine as a tool for investigating the role of the μ-opioid receptor in the brain and spinal cord.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)cycloheptanamine involves the reaction of 1,4-cycloheptadiene with 2,4-dimethoxybenzyl chloride in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield N-(2,4-dimethoxybenzyl)cycloheptanamine. The overall yield of this synthesis is approximately 25%.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)cycloheptanamine has been used extensively in scientific research to investigate its analgesic properties. Studies have shown that N-(2,4-dimethoxybenzyl)cycloheptanamine is a potent μ-opioid receptor agonist, with an affinity that is comparable to that of fentanyl. N-(2,4-dimethoxybenzyl)cycloheptanamine has also been found to produce antinociceptive effects in animal models of pain.

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-18-15-10-9-13(16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGQSUOZBLFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5419143 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)

![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)

![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)

![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)

![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)

![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)